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molecular formula C8H12BrN3O B8713518 1-Bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 71347-30-3

1-Bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B8713518
M. Wt: 246.10 g/mol
InChI Key: KIVDZERHEZTUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845287

Procedure details

Thus, for example, 3,3-dimethyl-1-(4-methoximinomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-tutan-2-one of the formula ##STR11## can be prepared by reacting 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one initially with bromine to form 1-bromo(1,2,4-triazol-1-yl)-3,3-dimethyl-butan-2-one and subsequently reacting this with 4-hydroxybenzaldehyde 0-methyloxime ether in the presence of a base. This synthesis can be illustrated by the formulae as follows: ##STR12##
[Compound]
Name
3,3-dimethyl-1-(4-methoximinomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-tutan-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([CH3:11])[C:3](=[O:10])[CH2:4][N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.[Br:13]Br>>[Br:13][CH:4]([N:5]1[CH:9]=[N:8][CH:7]=[N:6]1)[C:3](=[O:10])[C:2]([CH3:12])([CH3:11])[CH3:1]

Inputs

Step One
Name
3,3-dimethyl-1-(4-methoximinomethyl-phenoxy)-1-(1,2,4-triazol-1-yl)-tutan-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(CN1N=CN=C1)=O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C(C)(C)C)=O)N1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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